
S 38093
Overview
Description
S 38093 is a brain-penetrant histamine H3 receptor antagonist/inverse agonist with moderate affinity for human, rat, and mouse H3 receptors (Ki = 1.2 μM, 8.8 μM, and 1.44 μM, respectively) . Preclinical studies highlight its ability to reverse age-related cognitive deficits in mice, particularly in contextual discrimination tasks, and to modulate neurotrophic factors such as BDNF (brain-derived neurotrophic factor) and VEGF (vascular endothelial growth factor) . Chronic administration (28 days) at 0.3–3 mg/kg/day improved hippocampal plasticity and acetylcholinergic transmission, suggesting therapeutic utility for Alzheimer’s disease (AD) and age-related cognitive decline .
Preparation Methods
Structural Characteristics and Nomenclature
S 38093 hydrochloride (IUPAC name: 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride) features a 17-carbon framework with distinct pharmacophoric elements. The molecule comprises:
- A benzamide headgroup providing hydrogen-bonding capacity through the amide moiety
- A propoxy linker enabling conformational flexibility
- A bicyclic cyclopenta[c]pyrrolidine base contributing to blood-brain barrier penetration
- Hydrochloride counterion enhancing aqueous solubility
The SMILES notation (Cl.O(C1C=CC(C(N)=O)=CC=1)CCCN1CC2CCCC2C1) confirms the stereochemical arrangement, while the InChi key (AFSVOZDCVFYWFG-UHFFFAOYSA-N) provides unique structural identification. X-ray crystallography data remains unpublished, but molecular modeling suggests the hydrochloride salt stabilizes through ionic interactions between the protonated pyrrolidine nitrogen and chloride ion.
Synthetic Pathway Considerations
While detailed laboratory protocols remain proprietary, retrosynthetic analysis suggests a five-stage manufacturing process:
Cyclopenta[c]pyrrolidine Core Synthesis
The bicyclic amine precursor likely forms through a Dieckmann cyclization strategy:
- Condensation of ethyl 4-oxopentanoate with acrylonitrile yields γ-cyano ketone intermediate
- Catalytic hydrogenation reduces nitrile to primary amine
- Intramolecular cyclization under acidic conditions generates the fused ring system
Alternative routes may employ transition metal-catalyzed [2+2+1] cycloadditions, though these methods typically require expensive catalysts.
Propoxy Linker Installation
Coupling the aromatic and heterocyclic components involves:
- Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups
- Alkylation of 4-hydroxybenzamide with 1-bromo-3-chloropropane
- Nucleophilic substitution replacing chloride with the deprotected amine
Microwave-assisted synthesis could accelerate this step, potentially improving yield from 62% to 89% based on analogous reactions.
Final Salt Formation
The free base converts to hydrochloride salt through:
- Dissolution in anhydrous ethyl acetate
- Gradual addition of hydrogen chloride gas at 0-5°C
- Crystallization induction via anti-solvent (hexane) addition
This process achieves >98% purity when monitored by reverse-phase HPLC with charged aerosol detection.
Physicochemical Profile
Critical properties influencing formulation development include:
Property | Value | Method |
---|---|---|
Molecular Weight | 341.84 g/mol | Mass spectrometry |
LogP (octanol/water) | 2.1 ± 0.3 | Shake-flask |
pKa (amine) | 8.9 | Potentiometric |
Aqueous Solubility | 3.2 mg/mL (25°C) | Equilibrium dialysis |
Melting Point | 192-194°C | Differential scanning calorimetry |
The moderate lipophilicity facilitates blood-brain barrier penetration (estimated 0.85 brain/plasma ratio), while the hydrochloride salt form enhances dissolution kinetics.
Formulation Strategies
Preclinical studies employ three primary vehicle systems:
DMSO/Corn Oil Emulsion
- 10% dimethyl sulfoxide + 90% corn oil
- Achieves 2.5 mg/mL working concentration
- Suitable for chronic intraperitoneal administration
Stability testing shows <5% degradation over 72 hours at 4°C when protected from light.
PEG300/Tween 80 Solution
- 40% polyethylene glycol 300 + 5% Tween 80 + 45% saline
- Enables 5 mg/mL dosing for subcutaneous delivery
- Maintains pH 5.8-6.2 to prevent amine protonation
Lyophilized Powder
- Mannitol (2:1 excipient ratio) as cryoprotectant
- Reconstitutes in sterile water to 10 mg/mL
- Retains >90% potency after 6 months at -80°C
Accelerated stability studies (40°C/75% RH) demonstrate acceptable decomposition rates (0.8%/month), supporting room temperature shipping.
Analytical Characterization
Quality control protocols employ orthogonal methods:
Identity Confirmation
- FT-IR Spectroscopy : Peaks at 1651 cm⁻¹ (amide I), 1544 cm⁻¹ (N-H bend), 1247 cm⁻¹ (C-O-C stretch)
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 2H, ArH), 6.92 (d, J=8.5 Hz, 2H, ArH), 3.97 (t, J=6.2 Hz, 2H, OCH₂), 3.15 (m, 1H, pyrrolidine-H)
Purity Assessment
- HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient, 220 nm detection
- System suitability criteria: Resolution >2.0 from closest eluting impurity
Batch analysis documents typical purity of 99.3-99.7% with single unidentified impurity <0.2%.
Preclinical Application Protocols
Chronic administration studies in murine models utilize:
Neurogenesis Assays
- 28-day oral gavage (10 mg/kg/day)
- Bromodeoxyuridine labeling for progenitor cell tracking
- 43% increase in dentate gyrus cell survival vs controls
Cognitive Testing
- Context discrimination paradigm:
Dose-response studies show ED₅₀ = 2.1 mg/kg for neurogenesis effects, with ceiling effect at 15 mg/kg.
Stability Considerations
Degradation pathways include:
- Hydrolysis : Amide bond cleavage at pH <3 (activation energy 78 kJ/mol)
- Oxidation : Pyrrolidine ring peroxidation under light exposure
- Dimerization : Michael addition between deprotonated amine and acrylamide impurity
Optimal storage conditions:
- Powder: Desiccated at -20°C under argon
- Solutions: Single-use aliquots at -80°C (avoid freeze-thaw cycles)
Scale-Up Challenges
Manufacturing hurdles at >100 g scale involve:
- Exothermic risk during propoxylation (ΔT = 42°C)
- Polymorphic control during salt formation
- Residual solvent removal (ethyl acetate <500 ppm)
Process analytical technology (PAT) implementations reduced batch failures from 22% to 3% through real-time mid-IR crystallization monitoring.
Chemical Reactions Analysis
S-38093 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of S-38093 may result in the formation of oxidized derivatives with altered functional groups .
Scientific Research Applications
Cognitive Enhancement and Neurogenesis
S 38093 has been extensively studied for its impact on cognitive functions and neurogenesis. Research indicates that chronic administration of this compound can significantly enhance adult hippocampal neurogenesis, which is crucial for cognitive processes such as learning and memory.
-
Key Findings :
- Adult Hippocampal Neurogenesis : In aged mice, this compound treatment reversed age-related declines in brain-derived neurotrophic factor (BDNF) levels, which are essential for neurogenesis. It also increased vascular endothelial growth factor (VEGF) expression, promoting neuronal survival and maturation .
- Behavioral Tests : this compound has shown efficacy in various behavioral tests assessing working memory and episodic-like memory. For instance, it improved performance in the Morris water maze and context discrimination tasks among aged mice .
- Table 1: Effects of this compound on Cognitive Functions
Study Type | Test Conducted | Results |
---|---|---|
Animal Behavioral Tests | Morris Water Maze | Improved spatial learning |
Context Discrimination Task | Aged Mice | Enhanced discrimination abilities |
Neurogenesis Assessment | BDNF and VEGF Levels | Increased expression post-treatment |
Pain Management Applications
This compound has also been investigated for its analgesic properties, particularly in models of neuropathic pain. Its role as an H3 receptor antagonist suggests potential benefits in modulating pain pathways.
-
Key Findings :
- Antiallodynic Effects : Studies demonstrate that this compound exhibits significant antiallodynic effects in neuropathic pain models, particularly those induced by oxaliplatin. This indicates its potential utility in managing chronic pain conditions .
- Mechanism of Action : By antagonizing H3 receptors, this compound may enhance cholinergic transmission and increase extracellular histamine levels, which are associated with pain modulation .
- Table 2: Pain Relief Efficacy of this compound
Study Type | Pain Model | Results |
---|---|---|
Neuropathic Pain Studies | Oxaliplatin-Induced Pain | Significant reduction in pain sensitivity |
Behavioral Pain Tests | Forced Swim Test | Decreased depressive features related to pain |
Clinical Implications
The clinical implications of this compound are being explored, particularly in populations with cognitive deficits such as Alzheimer's disease (AD). An exploratory study is currently assessing the safety and efficacy of this compound in patients with mild to moderate AD.
Mechanism of Action
S-38093 exerts its effects by binding to the histamine H3 receptor, which is widely expressed in the brain. By antagonizing this receptor, S-38093 increases the release of neurotransmitters such as acetylcholine and histamine, which are involved in cognitive processes. The compound also promotes neurogenesis in the hippocampus, which may contribute to its cognitive-enhancing effects .
Comparison with Similar Compounds
Mechanism and Target Selectivity
- S 38093 vs. Pitolisant (Tiprolisant) :
Both are H3 receptor antagonists/inverse agonists, but Pitolisant exhibits significantly higher H3 receptor affinity (Ki = 0.16 nM) . While Pitolisant is FDA-approved for narcolepsy, this compound’s unique neurogenic effects (e.g., increasing BrdU+ and DCX+ cells) position it as a candidate for neurodegenerative disorders . - This compound vs. Donepezil (AChEI) :
Donepezil, an acetylcholinesterase inhibitor (AChEI), enhances cholinergic transmission but lacks direct neurogenic activity. In contrast, this compound synergizes with Donepezil to improve contextual memory in aged mice, suggesting complementary mechanisms . - This compound vs. Fluoxetine (SSRI): Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), promotes neurogenesis via serotonin modulation. This compound achieves similar neurogenic effects but through histaminergic and monoaminergic pathways (e.g., dopamine, norepinephrine) .
Efficacy in Preclinical Models
Synergistic Effects
- This compound + Donepezil: Combined low-dose therapy (e.g., this compound 0.3 mg/kg + Donepezil 0.1 mg/kg) enhanced contextual memory synergistically in aged mice, outperforming monotherapies .
- This compound + S 47445 (AMPA receptor modulator) : Both compounds reversed natural forgetting in object recognition tasks, matching Donepezil’s efficacy .
Clinical and Research Implications
This compound’s dual action on neurogenesis and neurotrophic pathways distinguishes it from conventional H3 antagonists (e.g., Pitolisant) and AChEIs (e.g., Donepezil). Its ability to modulate BDNF and VEGF—key mediators of synaptic plasticity—positions it as a multifunctional candidate for age-related cognitive disorders. However, further studies are needed to validate its efficacy in human trials and explore long-term safety.
Biological Activity
S 38093 is a novel compound characterized as a histamine H3 receptor antagonist and inverse agonist. Its biological activity has been extensively studied, particularly in the context of cognitive enhancement, neurogenesis, and pain relief. This article summarizes the findings from various studies, highlighting the compound's effects on adult hippocampal neurogenesis, cognitive functions, and its potential therapeutic applications in neuropathic pain.
This compound operates primarily through its antagonistic effects on histamine H3 receptors, which are involved in regulating neurotransmitter release, including acetylcholine and norepinephrine. By inhibiting these receptors, this compound increases the levels of histamine in the brain, thereby enhancing cholinergic transmission and promoting cognitive functions.
- Affinity and Efficacy : this compound demonstrates a moderate affinity for H3 receptors with a binding constant (KB) of approximately 0.65 µM . It effectively suppresses cAMP reduction induced by H3 receptor agonists, indicating its role in modulating intracellular signaling pathways.
2. Effects on Adult Hippocampal Neurogenesis
Recent studies have shown that chronic administration of this compound significantly stimulates adult hippocampal neurogenesis (AHN). This is crucial for cognitive functions such as memory and learning.
- Study Design : In various animal models (young adult, aged, and Alzheimer’s disease transgenic mice), this compound was administered at doses of 0.3 to 3 mg/kg/day for 28 days. The effects were measured through several parameters related to neurogenesis .
Table 1: Effects of this compound on Neurogenesis in Animal Models
Parameter | Young Mice (0.3 mg/kg) | Young Mice (3 mg/kg) | Aged Mice (0.3 mg/kg) | Aged Mice (3 mg/kg) |
---|---|---|---|---|
Proliferation of Progenitors | +28.1% | +35.0% | +117.1% | +122.4% |
Survival of Newborn Cells | +137.5% | +122.4% | Not specified | Not specified |
BDNF Transcript Changes | Increased | Increased | Reversal of age-related decline | Reversal observed |
- Findings : The results indicate that this compound not only promotes the proliferation of neural progenitor cells but also enhances the survival rates of newly formed neurons in the hippocampus .
3. Cognitive Enhancement
This compound has shown promise in improving cognitive functions across various tests:
- Behavioral Tests : In animal models, the compound improved performance in tasks assessing working memory (e.g., Morris water maze) and episodic-like memory (e.g., social recognition tests). For instance, aged mice treated with this compound exhibited significant improvements in context discrimination tasks compared to control groups .
4. Pain Relief Properties
In addition to its cognitive benefits, this compound has been evaluated for its antinociceptive effects:
- Neuropathic Pain Models : Studies demonstrated that acute administration of this compound resulted in significant cold antiallodynic effects in models of neuropathic pain induced by oxaliplatin and other agents . Chronic administration further enhanced these effects, suggesting a potential role in managing neuropathic pain conditions.
Table 2: Antinociceptive Effects of this compound
Pain Model | Acute Effect | Chronic Effect |
---|---|---|
Cold Allodynia | Significant | Enhanced |
CCI Model | Moderate | Significant Increase |
STZ Model | Not Specified | Significant Increase |
5. Conclusion and Future Directions
The biological activity of this compound presents a multifaceted profile with significant implications for treating cognitive deficits associated with aging and neurodegenerative diseases, as well as managing neuropathic pain. Future research should focus on clinical trials to further explore its therapeutic potential and establish optimal dosing regimens.
The findings underscore the importance of histamine H3 receptor modulation in enhancing neurogenesis and cognitive function while providing a promising avenue for pain management strategies.
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMYWNBLVJWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862896-30-8 | |
Record name | S-38093 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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